

2-Amino-2-phenylacetonitrile molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Amino-2-phenylacetonitrile

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Core Chemical Properties of 2-Amino-2-phenylacetonitrile

This document provides the fundamental molecular formula and weight for **2-Amino-2-phenylacetonitrile**, a versatile alpha-amino nitrile used in chemical synthesis, such as Strecker reactions.^[1]

Chemical Identity and Molecular Properties

2-Amino-2-phenylacetonitrile, also known as alpha-aminophenylacetonitrile, is a nitrile compound where an amino group replaces one of the alpha-hydrogens in phenylacetonitrile.^[2] The key quantitative data for this compound are summarized below.

Property	Value	Source
Molecular Formula	C ₈ H ₈ N ₂	PubChem ^[2] , ChemSynthesis ^[3] , BOC Sciences ^[1]
Molecular Weight	132.16 g/mol	PubChem ^[2] , BOC Sciences ^[1]
Monoisotopic Mass	132.068748264 Da	PubChem ^[2]

Note on Advanced Data Requirements:

The user request specified the inclusion of detailed experimental protocols and logical diagrams using Graphviz (DOT language). For the determination of fundamental molecular properties such as formula and weight, these requirements are not applicable.

- **Experimental Protocols:** The molecular formula ($C_8H_8N_2$) is an exact count of the constituent atoms. The molecular weight (132.16 g/mol) is a computed value derived from the atomic weights of these atoms based on the molecular formula.[2] As these are standard, calculated reference values, they do not originate from a specific, citable experimental procedure in this context.
- **Visualization:** Graphviz diagrams are suited for illustrating workflows, pathways, or complex relationships. The presentation of a molecular formula and weight is a straightforward data point that does not have an associated workflow or signaling pathway to diagram.

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References

- 1. bocsci.com [bocsci.com]
- 2. 2-Amino-2-phenylacetonitrile | $C_8H_8N_2$ | CID 40838 - PubChem [pubchem.ncbi.nlm.nih.gov]
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